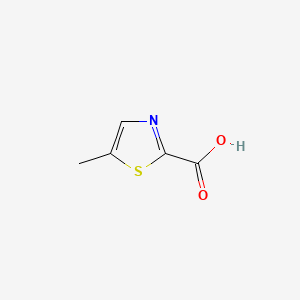

5-Methylthiazole-2-carboxylic acid

描述

Significance of Thiazole (B1198619) Carboxylic Acid Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiazole ring is a fundamental heterocyclic motif that is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its presence in numerous pharmacologically important molecules and its ability to engage with a wide variety of biological targets. nih.govchemimpex.com Thiazole derivatives are known to exhibit a vast array of biological activities. ontosight.ai The incorporation of a carboxylic acid group into the thiazole scaffold further enhances its significance, as this functional group can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov

The combination of the thiazole ring and a carboxylic acid moiety creates a versatile scaffold for drug design and organic synthesis. chemimpex.com In medicinal chemistry, this scaffold is a component of many compounds with diverse bioactivities and is found in several FDA-approved drugs. researchgate.net Researchers utilize these scaffolds as building blocks to explore chemical space and develop novel therapeutic agents. chemimpex.comresearchgate.net The structural features of thiazole carboxylic acids allow for modifications at various positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to create more effective and selective drug candidates. nih.govchemimpex.com

Overview of Therapeutic and Chemical Research Interest in Thiazole Derivatives

The therapeutic potential of thiazole derivatives is the subject of extensive research, driven by their proven efficacy across a wide spectrum of diseases. The thiazole nucleus is a core component in drugs with antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govontosight.ai This broad range of applications has established the thiazole scaffold as a "universal motif" in the development of new medicines. chemicalbook.com

Research interest is fueled by the need to overcome drug resistance and develop treatments with improved potency and lower toxicity. chemicalbook.com For example, novel thiazole derivatives have been synthesized and evaluated for their potential as inhibitors of cancer cell migration, c-Met kinase for cancer treatment, and as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX-1). nih.gov Studies have explored the synthesis of various substituted thiazole carboxylic acid derivatives to create libraries of compounds for screening against therapeutic targets, such as xanthine (B1682287) oxidase for the treatment of gout. researchgate.netresearchgate.net The adaptability of the thiazole ring system allows chemists to synthesize a diverse range of molecules, making it a continuing focus for the discovery of lead compounds in drug development programs. ontosight.ai

Interactive Table: Reported Biological Activities of Thiazole Scaffolds

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Thiazole derivatives have been shown to inhibit cancer cell growth and proliferation through various mechanisms and are components of some clinical anticancer agents. | ontosight.ai |

| Anti-inflammatory | The scaffold is found in compounds that exhibit anti-inflammatory effects, with some derivatives acting as selective COX-1 inhibitors. | nih.govontosight.ai |

| Antimicrobial | The thiazole ring is a key feature in many antimicrobial agents, including antibacterial and antifungal drugs. | chemimpex.comontosight.ai |

| Antiviral | Certain thiazole derivatives have demonstrated activity against viruses, including HIV. | nih.govontosight.ai |

| Antidiabetic | Thiazole-containing compounds, such as Pioglitazone and Rosiglitazone, are used in the treatment of type II diabetes. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGNRLMYZMDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619268 | |

| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61291-21-2 | |

| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Chemical Transformations of 5 Methylthiazole 2 Carboxylic Acid Derivatives

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is inherently an electron-rich aromatic system, susceptible to electrophilic attack. However, the reactivity and orientation of substitution are heavily influenced by the existing substituents. The carboxylic acid group at the C2 position is strongly deactivating, withdrawing electron density from the ring and making electrophilic substitution more difficult compared to unsubstituted thiazole. Conversely, the methyl group at the C5 position is activating and directs incoming electrophiles.

| Position on Thiazole Ring | Substituent | Electronic Effect | Influence on Electrophilic Substitution |

| C2 | -COOH | Electron-withdrawing, Deactivating | Reduces overall ring reactivity |

| C4 | -H | Available for substitution | Predicted site of electrophilic attack |

| C5 | -CH₃ | Electron-donating, Activating | Blocks the most reactive site |

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for nucleophilic acyl substitution reactions. These transformations are fundamental for creating a variety of derivatives such as esters, amides, and acid chlorides, which serve as key intermediates in the synthesis of more complex molecules.

The general mechanism involves the activation of the carbonyl carbon, followed by the attack of a nucleophile to form a tetrahedral intermediate. Subsequent elimination of a leaving group (typically water or a derivative) yields the substituted product.

Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. The reaction is an equilibrium that is typically driven to completion by using the alcohol as a solvent or by removing water as it is formed.

Amide Formation: The direct reaction with an amine is often difficult as it results in an acid-base reaction. Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with an amine to form the desired amide. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate direct amide bond formation.

Acyl Chloride Formation: As mentioned, treatment with thionyl chloride or oxalyl chloride effectively converts the carboxylic acid into 5-methylthiazole-2-carbonyl chloride, a versatile intermediate for further reactions.

| Reagent | Product Type | General Reaction |

| Alcohol (R'-OH), H⁺ catalyst | Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| 1. SOCl₂ 2. Amine (R'R''NH) | Amide | R-COOH → R-COCl → R-CONR'R'' |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

Oxidation and Reduction Chemistry of Thiazole Carboxylic Acids

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as the carboxylate anion formed under basic conditions is resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via a complex aluminum alkoxide intermediate, which is hydrolyzed during aqueous workup to yield (5-methylthiazol-2-yl)methanol.

Borane (BH₃) , often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Oxidation: The thiazole ring and its substituents can undergo oxidation under various conditions.

Oxidation of the Methyl Group: The C5-methyl group can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) under heating can potentially oxidize the methyl group to a carboxylic acid, yielding thiazole-2,5-dicarboxylic acid. Milder oxidation conditions, analogous to those used on similar heterocyclic systems, might yield 5-formylthiazole-2-carboxylic acid.

Oxidation of the Thiazole Ring: The thiazole ring itself can be susceptible to oxidative cleavage under harsh conditions, which can lead to decomposition of the molecule. The stability of the ring is a critical consideration when performing oxidation reactions on its substituents.

Cyclization Reactions Leading to Fused Heterocyclic Systems

5-Methylthiazole-2-carboxylic acid is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[3,2-a]pyrimidines, which are of significant interest in medicinal chemistry. The synthesis typically involves converting the 2-carboxylic acid group into a 2-amino group.

A plausible synthetic route involves:

Conversion to Acyl Azide: The carboxylic acid is converted to its acyl chloride, which is then reacted with sodium azide to form an acyl azide.

Curtius Rearrangement: Gentle heating of the acyl azide induces a Curtius rearrangement, where it loses nitrogen gas to form an isocyanate.

Hydrolysis: Hydrolysis of the isocyanate yields 5-methylthiazol-2-amine.

Cyclocondensation: The resulting 2-aminothiazole derivative can then undergo a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst (e.g., polyphosphoric acid) to construct the fused pyrimidine (B1678525) ring, yielding a 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine derivative.

This multi-step process transforms the simple thiazole derivative into a more complex, bicyclic heterocyclic scaffold.

Formation of Salts with Carboxylic Acids for Co-crystallization Studies

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. Co-crystals consist of an API and a coformer in the same crystal lattice, held together by non-covalent interactions, primarily hydrogen bonds.

This compound is an excellent candidate to act as a coformer with basic APIs.

Salt vs. Co-crystal Formation: The interaction between a carboxylic acid and a basic compound (like a pyridine or amine) can result in either a salt (proton transfer) or a co-crystal (neutral hydrogen bond). The outcome can often be predicted by the difference in pKa values (ΔpKa) between the base and the acid. A large ΔpKa (>3) typically leads to salt formation, while a small ΔpKa (<0) favors co-crystal formation.

Hydrogen Bonding: The carboxylic acid moiety provides a strong hydrogen bond donor (-OH) and acceptor (C=O), allowing it to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with complementary functional groups on an API. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor. These interactions can improve properties such as solubility, stability, and bioavailability of the API.

Spectroscopic and Computational Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 5-Methylthiazole-2-carboxylic acid by providing information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet in a specific chemical shift range. The methyl group protons (-CH₃) attached to the thiazole ring at position 5 would also produce a singlet. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm, although this signal can be exchangeable with deuterated solvents like D₂O. hmdb.ca For comparison, in derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, the methyl protons are observed around 2.20-2.45 ppm, and the carboxylic acid proton is seen at approximately 12.50-12.90 ppm. researchgate.netresearchgate.net

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is typically found in the range of 165-180 ppm. hmdb.ca The carbon atoms of the thiazole ring would appear in the aromatic region of the spectrum, with their exact shifts influenced by the substituents. The C4 and C7 carbons in benzimidazoles, a related heterocyclic system, are often used to study tautomeric equilibrium, indicating the sensitivity of carbon chemical shifts to the electronic environment. nih.gov The methyl carbon would resonate at a much higher field (lower ppm value).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10.0-13.0 (broad s) | ~165-180 |

| Thiazole-H4 | Specific singlet | Aromatic region |

| Thiazole-C2 | - | Aromatic region |

| Thiazole-C4 | - | Aromatic region |

| Thiazole-C5 | - | Aromatic region |

| -CH₃ | ~2.2-2.5 (s) | ~15-20 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. chemicalbook.com This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties, often forming dimers in the solid state. chemicalbook.com The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band usually found between 1760 and 1690 cm⁻¹. chemicalbook.com For thiazole-2-carboxylic acid, this C=O stretch has been observed as a doublet, which may suggest the presence of rotational isomers. semanticscholar.org

Other significant bands include the C-O stretching and O-H bending vibrations of the carboxylic acid group, which are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. chemicalbook.com The vibrations associated with the thiazole ring, including C=N and C-S stretching, will also be present in the fingerprint region of the spectrum. Studies on related thiazole compounds, such as 2-amino-4-methylthiazole, have been conducted using matrix isolation FT-IR spectroscopy to analyze their vibrational spectra in detail.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |

| Thiazole Ring | Ring Vibrations (C=N, C-S) | Fingerprint Region (<1500) | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of the compound is approximately 143.16 g/mol . chemicalbook.com

In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. For carboxylic acids, the molecular ion peak can sometimes be weak. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. libretexts.org These fragmentations arise from the cleavage of bonds adjacent to the carbonyl group.

The thiazole ring itself can also undergo fragmentation. The stability of the heterocyclic ring will influence the fragmentation pattern, but cleavage of the ring is possible, leading to smaller fragment ions characteristic of the thiazole structure.

| m/z | Fragment | Description |

|---|---|---|

| 143 | [C₅H₅NO₂S]⁺ | Molecular Ion (M⁺) |

| 126 | [M-OH]⁺ | Loss of hydroxyl radical |

| 98 | [M-COOH]⁺ | Loss of carboxyl group |

X-ray Crystallography for Three-Dimensional Structural Analysis

In the crystal structure of its analog, molecules are connected through an interplay of O-H···N and C-H···O hydrogen bonds, forming polymeric chains. researchgate.net These chains are further linked into a two-dimensional supramolecular framework by other weak interactions. researchgate.net It is highly probable that this compound would also exhibit strong intermolecular hydrogen bonding in the solid state, likely involving the carboxylic acid proton and the nitrogen atom of the thiazole ring, leading to the formation of dimers or extended chains. The planarity of the thiazole ring and the conformation of the carboxylic acid group relative to the ring are key structural features that would be determined by this technique.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing a deeper understanding of the electronic structure, reactivity, and potential biological interactions of molecules like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For thiazole-5-carboxylic acid, DFT calculations have been employed to study its conformational landscape. researchgate.net Such studies can determine the most stable conformers based on their relative energies, which arise from the different orientations of the carboxylic acid group relative to the thiazole ring. researchgate.net

DFT calculations can also provide insights into the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.comdntb.gov.ua The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com The MEP map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. dntb.gov.ua These computational studies are valuable for understanding the molecule's reactivity and designing derivatives with tailored electronic properties. researchgate.netmedjchem.com

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Relative Energies | Determines the population of different conformers at equilibrium. researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions and chemical reactions. dntb.gov.ua |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were docked into the active site of xanthine (B1682287) oxidase, an enzyme implicated in gout, to understand their inhibitory mechanism. researchgate.net Similarly, 5-methylthiazole-thiazolidinone conjugates have been evaluated through molecular docking against cyclooxygenase (COX) enzymes to identify their potential as anti-inflammatory agents. mdpi.comnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, thereby guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities and for optimizing lead compounds.

In the context of thiazole derivatives, QSAR studies have been employed to elucidate the structural features that govern their various biological activities. Although specific QSAR models for this compound are not extensively detailed in publicly available research, the general principles and findings from studies on analogous thiazole structures provide valuable insights. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For instance, a QSAR analysis was conducted on a series of 19 thiazole derivatives exhibiting H1-antihistamine activity. nih.govptfarm.pl In this study, researchers utilized the semi-empirical AM1 method to calculate physicochemical parameters. nih.govptfarm.pl Through principal component analysis (PCA) and discriminant function analysis (DFA), key descriptors such as polarizability (alpha), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), and the energy of the highest occupied molecular orbital (eHOMO) were identified as crucial for distinguishing between compounds with higher and lower H1-antihistamine activity. nih.gov Regression analysis further highlighted the significance of hydrophobic and steric parameters for the activity of these thiazole derivatives. nih.gov

Another study focused on developing 2D and 3D-QSAR models for aryl thiazole derivatives with antimicrobial activity. ijpsdronline.com For Gram-positive bacterial inhibition, a statistically significant 2D-QSAR model was developed, which indicated that the T_C_C_4 descriptor was a major contributing factor. ijpsdronline.com The 3D-QSAR models, developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, revealed that electrostatic effects were dominant in determining the binding affinities of these compounds. ijpsdronline.com

Furthermore, QSAR studies have been applied to understand the antifungal activity of amino acid-conjugated 2-amino-arylthiazoles. researchgate.net By correlating physicochemical parameters with experimental inhibitory zones against various fungi, models were developed that could predict the antifungal potential of new derivatives. researchgate.net

Table 1: Examples of Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity | Reference |

| Electronic | HOMO energy (eHOMO), Polarizability (alpha) | Influences receptor binding and reactivity | nih.gov |

| Steric/Topological | Kier's alpha modified index of third order | Describes molecular shape and branching, affecting enzyme affinity | nih.gov |

| Thermodynamic | Binding Energy (Eb), Hydration Energy (Hh) | Relates to the stability of the drug-receptor complex and solubility | nih.gov |

| Geometric | Distance between key atoms (e.g., nitrogen atoms) | Important for fitting into the active site of a receptor or enzyme | nih.gov |

| 2D Descriptors | T_C_C_4 | Can correlate with various biological activities, such as antimicrobial effects | ijpsdronline.com |

Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a drug-like molecule based on its 2D structure. nih.govyoutube.comway2drug.com The prediction is founded on the structure-activity relationships derived from a large training set of known biologically active compounds. nih.gov The output is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). youtube.com A higher Pa value suggests a greater likelihood that the compound will exhibit the predicted activity. youtube.com

While a specific PASS prediction for this compound is not available in the reviewed literature, the application of PASS to a series of 89 new thiazole derivatives has been reported, demonstrating the utility of this approach. nih.govsci-hub.se In this study, the experimentally confirmed activities, such as non-steroidal anti-inflammatory drug (NSAID), local anesthetic, and antioxidant effects, were correctly predicted in 70.8% of cases. nih.govsci-hub.se This level of accuracy significantly surpasses random chance and validates PASS as a reliable tool for guiding experimental studies of new compounds. nih.govsci-hub.se

The study also predicted new, previously untested psychotropic activities for some of the thiazole derivatives. nih.govsci-hub.se Specifically, several compounds were predicted to have anxiolytic, anticonvulsant, and cognition-enhancing effects. nih.govsci-hub.se The fact that many of these predictions had Pa values below 60% suggests that if these activities are experimentally confirmed, the compounds could represent novel chemical entities. nih.govsci-hub.se

The PASS methodology relies on comparing the structural fragments of a query molecule with the fragments of molecules in its extensive database. youtube.com The predicted biological activity spectrum is an intrinsic property of the compound's structure. nih.gov This allows for the in silico screening of virtual compounds even before their synthesis, saving time and resources in the drug discovery pipeline. way2drug.com

Table 2: Illustrative PASS Prediction Outcomes for a Set of Thiazole Derivatives

| Predicted Activity | Number of Compounds Predicted to be Active | Range of Probability of Activity (Pa) | Potential Significance | Reference |

| Anxiolytic | 7 | < 60% | Discovery of new psychotropic agents | nih.govsci-hub.se |

| Anticonvulsant | 44 | < 60% | Identification of novel antiepileptic drug candidates | nih.govsci-hub.se |

| Cognition Enhancer | 55 | < 60% | Potential for developing treatments for cognitive disorders | nih.govsci-hub.se |

It is important to note that PASS predictions are probabilistic and serve as a guide for further experimental validation rather than a definitive confirmation of biological activity. nih.gov The absence of a specific PASS prediction for this compound in the literature highlights an opportunity for future computational studies on this compound.

Biological Activities and Pharmacological Investigations of 5 Methylthiazole 2 Carboxylic Acid Derivatives

Antimicrobial Activity Profile

Derivatives of 5-methylthiazole-2-carboxylic acid have demonstrated notable activity against a range of microbial pathogens. The inherent chemical properties of the thiazole (B1198619) nucleus, including its amphiphilic character, are believed to facilitate interaction with and disruption of microbial cell membranes, leading to cell leakage and eventual death mdpi.com.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

A number of studies have highlighted the potential of this compound derivatives as potent agents against Gram-positive bacteria.

Newly synthesized thiazole derivatives have been evaluated for their in-vitro antibacterial activity against various Gram-positive strains, including Staphylococcus aureus, Streptococcus mutans, Bacillus subtilis, and Staphylococcus epidermidis cu.edu.egnih.gov. In one study, a thiazol-4(5H)-one derivative, compound 6d, exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 μg/ml against Staphylococcus aureus and 7.8 μg/ml against Streptococcus mutans cu.edu.eg. Another series of thiazole-quinolinium derivatives also showed potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus rsc.org.

Furthermore, certain 4,5′-bithiazole-2,2′-diamine derivatives have demonstrated significant antibacterial activity against a broad range of Gram-positive pathogens, with MIC values of 0.008 μg/mL against Streptococcus pneumoniae and 0.03 μg/mL against Staphylococcus epidermidis nih.gov. The antibacterial effect of some thiazole derivatives has been proven to be effective against Listeria monocytogenes mdpi.com.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one derivative (6d) | Staphylococcus aureus | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Streptococcus mutans | 7.8 | cu.edu.eg |

| 4,5′-bithiazole-2,2′-diamine derivative | Streptococcus pneumoniae | 0.008 | nih.gov |

| 4,5′-bithiazole-2,2′-diamine derivative | Staphylococcus epidermidis | 0.03 | nih.gov |

| Thiazole derivative | Listeria monocytogenes | Proven effective | mdpi.com |

| Thiazole-quinolinium derivatives | MRSA, VRE | Potent bactericidal activity | rsc.org |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The activity of this compound derivatives extends to Gram-negative bacteria, a class of pathogens notoriously more difficult to treat due to their complex outer membrane.

In the same study that identified potent activity against Gram-positive strains, the thiazol-4(5H)-one derivative 6d also showed efficacy against Gram-negative bacteria, with a MIC of 3.9 μg/ml against Klebsiella pneumoniae and 15.6 μg/ml against Escherichia coli cu.edu.eg. Thiazole-quinolinium derivatives have also been reported to inhibit some Gram-negative organisms, including NDM-1 Escherichia coli rsc.org.

Research has shown that certain thiazole derivatives exhibit anti-bacterial effects on Shigella dysenteriae and Proteus mirabilis, with a more pronounced inhibition against Shigella dysenteriae mdpi.com. The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes like DNA-gyrase mdpi.com.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one derivative (6d) | Klebsiella pneumoniae | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Escherichia coli | 15.6 | cu.edu.eg |

| Thiazole derivative | Shigella dysenteriae | Proven effective | mdpi.com |

| Thiazole derivative | Proteus mirabilis | Proven effective | mdpi.com |

| Thiazole-quinolinium derivatives | NDM-1 Escherichia coli | Inhibition observed | rsc.org |

Antifungal Properties and Mechanisms

Several derivatives of the thiazole family have been investigated for their potential as antifungal agents. The amphiphilic nature of these compounds is thought to facilitate their interaction with and disruption of fungal cell membranes mdpi.com. While specific studies on this compound derivatives are part of the broader research into thiazole compounds, the general findings are promising. Thiazole derivatives have shown activity against fungi such as Candida mdpi.com.

Antiviral Activity Assessments

The exploration of this compound derivatives for antiviral applications is an emerging area of research. Studies have shown that certain thiazole-containing compounds can inhibit the replication of viruses. For instance, a series of thiazole derivatives containing a 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold were synthesized and screened for their antiviral activity against the vaccinia virus (VV) rsc.org. Specific thiazole derivatives, 4b, 4c, and 4e, which contained a substituted benzene (B151609) ring, were able to inhibit VV reproduction with IC50 values in the range of 2.4–3.7 micromolar rsc.org. While not directly this compound derivatives, these findings suggest the potential of the broader thiazole chemical space in antiviral drug discovery.

Anticancer and Antiproliferative Potentials

The thiazole scaffold is a key feature in several approved anticancer drugs, and derivatives of this compound continue to be a major focus of anticancer research mdpi.com.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

A substantial body of research has demonstrated the in vitro cytotoxicity of this compound derivatives against a wide array of human cancer cell lines.

For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines mdpi.com. One of the compounds, with a 4-chloro-2-methylphenyl amido substitution, showed the highest activity, with 48% inhibition against the A-549 cell line mdpi.com.

In another study, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed and synthesized, with one compound showing potent and selective antiproliferative activity against human K562 leukemia cells with an IC50 of 16.3 µM nih.gov. Other research has identified thiazole derivatives with significant cytotoxicity against HepG2 (liver) and PC12 (pheochromocytoma) cell lines, with IC50 values as low as 0.51 mM and 0.309 mM, respectively nih.gov.

A newly synthesized thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), when complexed with polymeric carriers, exhibited higher cytotoxicity towards specific tumor cell lines compared to the derivative alone cytgen.com. These complexes were particularly toxic to HepG2 human hepatocarcinoma cells and C6 rat glioma cells cytgen.com.

Table 3: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (Lung) | 48% inhibition | mdpi.com |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (Leukemia) | 16.3 µM | nih.gov |

| Thiazole derivative | HepG2 (Liver) | 0.51 mM | nih.gov |

| Thiazole derivative | PC12 (Pheochromocytoma) | 0.309 mM | nih.gov |

| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) complex | HepG2 (Liver), C6 (Glioma) | Highly toxic | cytgen.com |

| Thiazole derivative | HeLa (Cervical) | 1.6 ± 0.8 µM | nih.gov |

| Thiazole derivative | A549 (Lung) | Strong antiproliferative activity | nih.gov |

| 5-arylazoaminothiazole analogue (31c) | PC3 (Prostate) | Similar to 5-fluorouracil | nih.gov |

Inhibition of Specific Oncogenic Pathways (e.g., Mucin Oncoproteins)

Certain derivatives of 4-methylthiazole-5-carboxylic acid have been identified as potential inhibitors of mucin oncoproteins, which are implicated in carcinogenesis, particularly in breast cancer. researchgate.net MUC1, a member of the mucin family, is a key target in breast malignancy due to its role in signaling cell growth and survival. researchgate.net

A study involving a series of novel 4-methylthiazole-5-carboxylic acid derivatives (3a-k), synthesized from the reaction of 4-methylthiazole-5-carboxylic acid (1) with various reagents, investigated their potential as MUC1 inhibitors. researchgate.net Molecular docking analysis was used to study their binding modes with the MUC1 protein. researchgate.net The anti-proliferative activity of these compounds was subsequently tested against MDA-MB-231 human breast cancer cells. Several of the synthesized compounds exhibited potent inhibitory activity against this cell line. researchgate.net Notably, compounds 1 and 3d showed highly potent activity against MDA-MB-231 cells, suggesting they could be effective inhibitors of mucin oncoproteins. researchgate.net

Cytotoxicity of 4-Methylthiazole-5-carboxylic Acid Derivatives Against MDA-MB-231 Cells

This table summarizes the anti-proliferative activity of various synthesized derivatives against a human breast cancer cell line.

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 4-methylthiazole-5-carboxylic acid (1) | Potent Inhibition | researchgate.net |

| Compound 3b | Good Inhibition | researchgate.net |

| Compound 3d | High Potent Activity | researchgate.net |

| Compound 3e | Good Inhibition | researchgate.net |

| Compound 3f | Good Inhibition | researchgate.net |

| Compound 3i | Potent Inhibition | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

Thiazole derivatives have demonstrated significant potential in cancer therapy through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Novel derivatives of 2-amino-5-benzylthiazole were shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds, specifically 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (compound 1) and 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (compound 2), triggered the cleavage of PARP1 and caspase 3, key executioners of apoptosis. ukrbiochemjournal.org Their mechanism also involved increasing the levels of the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org This leads to DNA fragmentation and single-strand breaks within the cancer cells. ukrbiochemjournal.org

Similarly, a series of bis-thiazole derivatives were found to induce significant apoptosis in ovarian (KF-28) and other cancer cell lines. frontiersin.org Treatment with these compounds led to the upregulation of pro-apoptotic genes like bax and puma and the downregulation of the anti-apoptotic Bcl-2 gene, indicating the activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org

In terms of cell cycle modulation, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives displayed potent anti-proliferative activity against a wide range of tumor cell lines by causing cell cycle arrest at the G0/G1 interphase. nih.gov The bis-thiazole derivatives mentioned earlier also induced cell cycle arrest, but at the G1 phase. frontiersin.org

Apoptotic and Cell Cycle Effects of Thiazole Derivatives

This table outlines the observed mechanisms of apoptosis induction and cell cycle arrest by different this compound derivatives in cancer cells.

| Derivative Class | Effect on Cancer Cells | Mechanism | Reference |

|---|---|---|---|

| 2-amino-5-benzylthiazole derivatives | Apoptosis Induction | Induces PARP1/caspase 3 cleavage; Increases pro-apoptotic Bim; Decreases anti-apoptotic Bcl-2. | ukrbiochemjournal.org |

| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Cell Cycle Arrest | Arrests cell cycle at G0/G1 interphase. | nih.gov |

| Bis-thiazole derivatives | Apoptosis Induction & Cell Cycle Arrest | Upregulates pro-apoptotic genes (bax, puma); Downregulates anti-apoptotic gene (Bcl-2); Arrests cell cycle at G1 phase. | frontiersin.org |

Enzyme Inhibition Studies

The therapeutic potential of this compound derivatives is further highlighted by their ability to inhibit key enzymes involved in various disease processes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. frontiersin.org Several series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and identified as potent XO inhibitors. nih.govresearchgate.net

In one study, derivatives with specific substitutions showed excellent XO inhibitory activity. nih.gov For instance, a compound with a fluoro group at the para position (2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid , 5b) exhibited an IC50 value of 0.57 µM, while a chloro-substituted compound (2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid , 5c) had an IC50 of 0.91 µM. nih.govresearchgate.net Enzyme kinetic studies revealed that compound 5b acts as a mixed-type inhibitor. nih.govresearchgate.net Another series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives also demonstrated potent XO inhibitory activities, with IC50 values for the most active compounds ranging from 3.6 to 9.9 µM. nih.gov

Xanthine Oxidase (XO) Inhibition by this compound Derivatives

This table presents the half-maximal inhibitory concentrations (IC50) of various derivatives against the xanthine oxidase enzyme.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) | 0.57 | nih.govresearchgate.net |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) | 0.91 | nih.govresearchgate.net |

| Compound GK-20 (a thiazole-5-carboxylic acid derivative) | 0.45 | researchgate.net |

| Compound 5j (a 2-(substituted benzylamino) derivative) | 3.6 | nih.gov |

| Compound 5k (a 2-(substituted benzylamino) derivative) | 8.1 | nih.gov |

| Compound 5l (a 2-(substituted benzylamino) derivative) | 9.9 | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes targeted in various diseases. nih.gov While most inhibitors are sulfonamide-based, there is growing interest in alternatives like carboxylic acids. nih.gov A series of benzyledinyl-hydrazinyl substituted thiazole derivatives were evaluated for their ability to inhibit bovine carbonic anhydrase II (bCA II). nih.gov These compounds showed moderate inhibitory potency, with compound 5h being the most active, displaying an IC50 value of 1.26 µM. nih.gov Another compound, 5a , emerged as a dual inhibitor of both 15-lipoxygenase and bCA II, with an IC50 of 2.93 µM for the latter. nih.gov

Modulation of Enzymatic Reactions in Metabolic Pathways

Derivatives of 5-methylthiazole (B1295346) have been shown to modulate key enzymes in metabolic pathways, particularly those related to inflammation. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one conjugates were identified as selective inhibitors of cyclooxygenase-1 (COX-1). nih.govmdpi.com COX-1 is a key enzyme in the biosynthetic pathway of prostanoids, which are mediators of inflammation. nih.gov The inhibitory effect of some of these derivatives on COX-1 was found to be superior to the reference drug naproxen. nih.govmdpi.com This selective inhibition of COX-1 identifies these thiazole-based thiazolidinone derivatives as a novel class of potential anti-inflammatory agents. nih.gov

Anti-inflammatory Properties

The enzymatic inhibitory activities of this compound derivatives often translate into significant anti-inflammatory properties.

The selective inhibition of the COX-1 enzyme by 5-methylthiazole-thiazolidinone conjugates is the primary mechanism for their anti-inflammatory action. nih.gov Several compounds in this class demonstrated moderate to good anti-inflammatory activity, with some displaying better activity than the standard anti-inflammatory drug indomethacin. nih.gov

Furthermore, the derivative 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) has shown potent anti-inflammatory effects in animal models of type 2 diabetes. nih.gov Administration of NDTD for four weeks reversed the increased levels of pro-inflammatory cytokines in diabetic rats. nih.gov This suggests that the compound's therapeutic benefits are mediated, at least in part, through its anti-inflammatory and antioxidant effects. nih.gov

Additionally, some substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as potent dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II. nih.gov Since 15-LOX plays a major role in many inflammatory lung diseases, its inhibition by these thiazole derivatives further underscores their potential as anti-inflammatory agents. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A significant area of investigation for this compound derivatives has been their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammatory processes. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Various studies have explored the synthesis of novel this compound derivatives and their subsequent evaluation as COX inhibitors. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their anti-inflammatory activity. researchgate.netchemrxiv.org These studies identified that the compounds were active inhibitors of the COX-1 enzyme, with an inhibitory effect superior to the reference drug naproxen. researchgate.netchemrxiv.org Molecular docking studies further revealed that the residue Arg 120 in the COX-1 active site was crucial for the observed activity. researchgate.netchemrxiv.org

In another study, a series of thiazole carboxamide derivatives were synthesized from 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid. nih.gov The in vitro COX inhibition assay of these compounds revealed varying degrees of inhibitory activity against both COX-1 and COX-2. nih.gov Notably, some of these derivatives exhibited a degree of selectivity towards the COX-2 enzyme. nih.gov

The following table summarizes the COX inhibitory activity of selected this compound derivatives from a representative study:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | 2.65 | 0.95 | 2.79 |

| Derivative B | >100 | 15.2 | >6.58 |

| Derivative C | 55.4 | 8.9 | 6.22 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

This table presents a selection of data for illustrative purposes. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

These findings underscore the potential of the this compound scaffold as a template for the design of novel COX inhibitors with varying selectivity profiles.

In Vivo Models for Anti-inflammatory Efficacy

While in vitro enzyme inhibition assays provide valuable initial data, in vivo models are crucial for confirming the anti-inflammatory efficacy of drug candidates in a whole-organism context. A commonly used model is the carrageenan-induced paw edema test in rodents, which mimics the acute inflammatory response.

For the 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives mentioned previously, in vivo studies were conducted to assess their anti-inflammatory activity. nih.gov The results from the carrageenan-induced mouse paw edema model indicated that these compounds possess anti-inflammatory properties. nih.gov While specific quantitative data on the percentage of edema inhibition was not detailed in the available literature, the study confirmed the anti-inflammatory potential of this class of 5-methylthiazole derivatives in a living system. nih.gov

Further research with more detailed reporting on dose-response relationships and comparisons with standard anti-inflammatory drugs in various in vivo models is necessary to fully elucidate the therapeutic potential of these compounds.

Antioxidant Activity and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including inflammation. Therefore, compounds with antioxidant properties can offer therapeutic benefits. Several studies have investigated the antioxidant and free radical scavenging capabilities of derivatives containing the 5-methylthiazole moiety.

One study focused on a series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives and evaluated their antioxidant potential using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The results demonstrated that some of these compounds exhibited significant radical scavenging activity. nih.gov The presence of electron-donating groups on the aromatic ring attached to the core structure was found to enhance the antioxidant capacity. nih.gov

Another investigation into substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives also revealed their potential as free radical scavengers. researchgate.net The study highlighted that certain substitutions on the benzamido ring led to significant DPPH free radical scavenging activity. researchgate.net

The following table presents the DPPH radical scavenging activity (IC50 values) for a selection of 5-methylthiazole derivatives from a research study:

| Compound | DPPH Scavenging IC50 (µg/mL) |

| Derivative X | 14.9 |

| Derivative Y | 15.0 |

| Derivative Z | 18.2 |

| Ascorbic Acid (Standard) | 12.5 |

This table provides representative data. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

These findings suggest that the 5-methylthiazole scaffold can be a valuable component in the design of novel antioxidant agents.

Investigation of Other Pharmacological Activities (e.g., Antitubercular, Antidiabetic, Anticonvulsant, Antihypertensive)

Beyond their anti-inflammatory and antioxidant properties, derivatives of this compound and related structures have been explored for a range of other pharmacological activities.

Antitubercular Activity: Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. Research into 2-aminothiazole-4-carboxylate derivatives has shown promise. One study identified that a 5-methyl analogue exhibited activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov This indicates that the 5-methylthiazole core could be a starting point for the development of new antitubercular drugs.

Antidiabetic Activity: The prevalence of diabetes mellitus has prompted extensive research into novel therapeutic agents. A study investigating the antidiabetic potential of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid in a streptozotocin-induced diabetic rat model demonstrated significant positive effects. nih.gov Administration of this compound led to a decrease in blood glucose levels and an increase in insulin (B600854) levels, suggesting its potential as an antidiabetic agent. nih.gov The compound was also shown to improve insulin sensitivity. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is a key area of medicinal chemistry. While direct studies on this compound for anticonvulsant activity are limited, research on related thiazole and thiazolidinone derivatives has shown promising results. mdpi.combiointerfaceresearch.com For instance, certain thiazole-bearing 4-thiazolidinones have demonstrated significant anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. mdpi.com These findings suggest that the broader class of thiazole-containing compounds warrants further investigation for the management of epilepsy.

Antihypertensive Activity: Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. While specific research on the antihypertensive effects of this compound is not extensively documented, the broader family of thiazole derivatives has been investigated in this context. For example, certain pyrimidine (B1678525) derivatives incorporating a thiazole ring have been shown to exhibit antihypertensive activity in animal models. researchgate.net This suggests a potential, yet unexplored, avenue for the application of this compound derivatives.

Mechanistic Studies and Structure Activity Relationship Sar of 5 Methylthiazole 2 Carboxylic Acid Derivatives

Elucidation of Molecular Mechanisms of Action

Research into the derivatives of 5-methylthiazole (B1295346) has begun to unravel the specific molecular pathways through which they exert their effects. A prominent area of investigation has been their role as anti-inflammatory agents.

For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-1 (COX-1) enzyme. mdpi.comnih.gov Further investigation through docking studies identified the amino acid residue Arginine 120 (Arg 120) within the COX-1 active site as being critical for the binding and activity of these compounds. mdpi.comnih.gov In contrast, these derivatives showed no significant inhibition of the lipoxygenase (LOX) enzyme, pinpointing COX-1 as their primary molecular target. mdpi.comnih.gov

In a different therapeutic context, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.net Kinetic studies of the most potent compound in this series, featuring a para-fluoro substituent, revealed a mixed-type inhibition mechanism against the enzyme. researchgate.net

Furthermore, other thiazole (B1198619) derivatives have demonstrated therapeutic potential in metabolic diseases by influencing oxidative and inflammatory pathways. The compound 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid has been shown to ameliorate hyperglycemia, insulin (B600854) resistance, and hyperlipidemia in animal models of type 2 diabetes. nih.gov Its mechanism is believed to involve the attenuation of oxidative stress markers and the reduction of pro-inflammatory cytokines, thereby improving metabolic parameters. nih.gov

Identification of Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the core structural motifs of 5-methylthiazole-2-carboxylic acid derivatives that are essential for their biological functions.

The thiazole ring itself, particularly with a methyl group at the 5-position, is a recurring feature in active compounds. This specific substitution has been highlighted as being important for conferring anti-inflammatory activity. mdpi.com

For anticancer applications, the nature of the groups attached to the thiazole core is critical. In some series, the presence of additional heterocyclic rings, such as tetrazole and imidazole (B134444), was found to be essential for activity. mdpi.com For other derivatives designed as glucokinase activators, an isopropyl group at the 4-position of the thiazole ring was identified as the most effective substituent for boosting glucose absorption and glycogen (B147801) production in hepatocytes. mdpi.com

In the case of xanthine oxidase inhibitors, a 2-benzamido-4-methylthiazole-5-carboxylic acid scaffold was used. Within this series, the key feature for potent inhibition was the presence of a halogen on the benzamido ring, specifically a fluoro group at the para-position. researchgate.net

The following table summarizes key structural features and their associated biological activities:

| Biological Activity | Key Structural Feature(s) |

| Anti-inflammatory (COX-1) | 5-methyl group on the thiazole ring. mdpi.com |

| Anticancer | Appended tetrazole and imidazole rings. mdpi.com |

| Glucokinase Activation | Isopropyl group at the C4 position of the thiazole ring. mdpi.com |

| Xanthine Oxidase Inhibition | Para-fluoro substitution on the benzamido ring. researchgate.net |

Rational Design Principles for Optimized Derivatives

The insights gained from SAR studies have enabled the rational design of more potent and selective derivatives. One of the key strategies employed is molecular hybridization , which involves combining two or more pharmacophores from different bioactive molecules into a single chemical entity. nih.gov This approach aims to enhance the activity profile while potentially reducing adverse effects. nih.gov

Another powerful design principle is bioisosteric replacement . This strategy was used in the development of novel antitubercular agents, where the thieno[2,3-d]pyrimidinone nucleus of a known bioactive compound was replaced with a thiazolo[3,2-b]-1,2,4-triazinone nucleus. nih.gov This rational modification, which maintained key steric and electrostatic features, led to the successful creation of new derivatives with high inhibitory effects against M. smegmatis LeuRS. nih.gov

Furthermore, researchers have rationally designed non-purine xanthine oxidase inhibitors by using the structure of existing drugs like febuxostat (B1672324) as a template. researchgate.net This approach involves creating structural analogs that mimic the key binding interactions of the parent drug to achieve similar or improved inhibitory activity. researchgate.net

Correlation Between Substituent Effects and Pharmacological Response

The nature and position of substituents on the core structure of this compound derivatives have a profound impact on their pharmacological response.

In the pursuit of anti-inflammatory agents, a clear correlation was observed between the electronic properties of substituents on the benzylidene ring and activity. The presence of electron-donating groups was found to be less favorable for activity. mdpi.com The position of halogen substituents was also critical; for instance, moving a chlorine atom from the 3-position to the 4- or 6-position significantly decreased activity. mdpi.com Conversely, a 3-bromo substituent resulted in notably higher activity than a 4-bromo substituent. mdpi.com

For a series of anticancer derivatives containing pyrazole, naphthalene, and thiazole rings, SAR studies confirmed that a methoxy (B1213986) group led to higher activity against certain cancer cell lines than a halogen group. ijper.org

In the context of xanthine oxidase inhibition by 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, a clear trend was established for halogen substituents on the benzoyl moiety. The highest inhibitory activity was achieved with a fluoro group at the para-position (IC₅₀ = 0.57 µM), followed by a chloro group at the same position (IC₅₀ = 0.91 µM), indicating a strong dependence on the electronegativity and size of the substituent. researchgate.net

The table below illustrates the effect of different substituents on the xanthine oxidase inhibitory activity of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

| Compound | Substituent (R) on Benzoyl Ring | IC₅₀ (µM) researchgate.net |

| 5b | 4-Fluoro | 0.57 |

| 5c | 4-Chloro | 0.91 |

Applications and Future Research Trajectories for 5 Methylthiazole 2 Carboxylic Acid

Role as Key Building Blocks and Intermediates in Organic Synthesis

5-Methylthiazole-2-carboxylic acid is a versatile intermediate and building block in the field of organic synthesis. Its chemical structure, featuring a reactive carboxylic acid group attached to a stable thiazole (B1198619) ring, allows for a wide array of chemical transformations. This makes it an essential component in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and other specialized organic compounds .

The thiazole moiety itself is a crucial synthon for creating a diverse range of new chemical entities due to the acidic proton at the C-2 position, which enhances its reactivity mdpi.com. As an intermediate, this compound is instrumental in constructing various biologically active molecules. For instance, it is utilized in the development of antimicrobial agents and herbicides, highlighting its importance in both the pharmaceutical and agrochemical industries chemimpex.com. Its derivatives are also used to synthesize 4-methyl-5-formyl thiazole, a key intermediate for the antibiotic Cefditoren pivoxil google.com. The adaptability of this compound allows chemists to introduce the thiazole core into larger molecular frameworks, thereby imparting specific physicochemical and biological properties to the target compounds.

| Application Area | Role of this compound | Example End-Product |

| Pharmaceuticals | Intermediate | Antibiotics (e.g., Cefditoren pivoxil), Antimicrobial agents chemimpex.comgoogle.com |

| Agrochemicals | Building Block | Herbicides, Pesticides chemimpex.com |

| Organic Synthesis | Synthon | Complex heterocyclic compounds mdpi.com |

Potential in Drug Discovery and Development Programs

The thiazole scaffold, a core component of this compound, is present in numerous FDA-approved drugs and exhibits a broad spectrum of pharmacological activities nih.gov. This has made its derivatives a focal point in drug discovery programs targeting a wide range of diseases.

Research has demonstrated the significant potential of these compounds in various therapeutic areas:

Anti-inflammatory Agents: Derivatives have been identified as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors, showing potential as effective anti-inflammatory agents nih.govmdpi.com.

Anticancer Activity: Various derivatives have shown promising anticancer potential. mdpi.com For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, exhibited high antiproliferative potency against human leukemia cells nih.govnih.gov. Other studies have reported cytotoxicity against multiple cancer cell lines, including those for breast cancer researchgate.net.

Antidiabetic Properties: A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to improve insulin (B600854) sensitivity and hyperlipidemia in animal models of diabetes nih.gov. Other derivatives have been developed as inhibitors of sodium-glucose cotransporter-2 (SGLT2) and protein-tyrosine phosphatase 1B (PTP1B), both of which are targets for diabetes treatment mdpi.com.

Antimicrobial and Antifungal Activity: The compound serves as a key intermediate in synthesizing antibiotics and other drugs due to its potential antimicrobial and antifungal properties lookchem.com. Some derivatives have demonstrated good antibacterial action against E. coli and B. cereus mdpi.com.

Gout and Hyperuricemia: Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and identified as excellent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, making them potential treatments for gout researchgate.net.

The wide range of biological activities associated with this scaffold underscores its importance and continued exploration in medicinal chemistry.

Exploration of Novel Derivatives and Analogues for Enhanced Efficacy and Selectivity

A key strategy in modern drug development is the synthesis of novel derivatives and analogues of a lead compound to improve its therapeutic profile. For this compound, this involves chemically modifying the core structure to enhance biological activity, increase target selectivity, and improve pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process. For example, research on anti-inflammatory derivatives revealed that the nature and position of substituents on an attached benzylidene ring significantly influence their activity nih.govmdpi.com. Similarly, in the development of xanthine oxidase inhibitors for gout, it was found that adding a fluoro or chloro group at a specific position on a phenyl ring resulted in compounds with excellent inhibitory activity researchgate.net.

This targeted approach has led to the identification of highly potent and selective agents. In the pursuit of new anticancer drugs, derivatives based on the structure of dasatinib were designed to be potent and, crucially, selective against specific cancer cell lines like human leukemia nih.govnih.gov. Furthermore, studies on antioxidant derivatives showed that the presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, on substituted aldehydes led to compounds with significant radical scavenging potential nih.gov. These findings demonstrate that rational design and systematic modification of the this compound scaffold are effective strategies for discovering next-generation therapeutic agents with superior efficacy and selectivity.

| Derivative Class | Modification Strategy | Resulting Enhancement |

| Anti-inflammatory Agents | Varying substituents on the benzylidene ring | Improved COX-1 inhibition nih.govmdpi.com |

| Xanthine Oxidase Inhibitors | Introduction of fluoro or chloro groups | Excellent inhibitory activity researchgate.net |

| Anticancer Agents | Design based on dasatinib structure | High potency and selectivity for leukemia cells nih.govnih.gov |

| Antioxidants | Addition of electron-donating groups | Significant radical scavenging potential nih.gov |

Integration into Combination Therapies and Multi-target Drug Design

The functional versatility of the this compound scaffold extends to its potential use in advanced therapeutic strategies, including combination therapies and the design of multi-target drugs.

In oncology, there is growing interest in using COX-2 inhibitors synergistically with existing anticancer agents to enhance treatment efficacy nih.gov. As derivatives of this compound have been developed as COX inhibitors, they represent potential candidates for such combination regimens.

Furthermore, the principle of molecular hybridization—combining two or more distinct pharmacophores into a single molecule—is a promising approach in multi-target drug design nih.gov. The goal is to create a single compound that can interact with multiple biological targets, potentially leading to improved activity profiles and reduced side effects compared to administering multiple drugs. For instance, conjugates of 5-methylthiazole (B1295346) and thiazolidinone have been synthesized, incorporating two biologically active moieties into one molecule to enhance anti-inflammatory effects nih.gov. This strategy of creating multi-target ligands from the thiazole framework is an active area of research aimed at addressing complex diseases like cancer and inflammation with more effective and holistic treatments.

Advancements in Sustainable and Scalable Production Methodologies

As the applications of this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable production methods becomes paramount. Traditional synthesis routes often rely on harsh reagents and produce significant waste, making them unsuitable for large-scale industrial production nih.gov.

Recent research has focused on developing greener and more sustainable synthetic pathways. One significant advancement is the use of Pd/BaSO₄-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. This method is noted for being more eco-friendly and better suited for industrial production compared to older methods that used stoichiometric oxidants or reducing agents like CrO₃ and LiAlH₄ nih.gov. Other "Green Chemistry" approaches include using recyclable catalysts, such as montmorillonite MK10 impregnated with ZnCl₂, to drive reactions efficiently chemicalbook.com.

Efficiency and scalability are also addressed through process optimization. Researchers have developed new one-pot synthesis methods that are not only efficient but also amenable to large-scale production of key intermediates semanticscholar.org. These advancements in sustainable and scalable synthesis are critical for ensuring that promising therapeutic candidates derived from this compound can be produced economically and with minimal environmental impact, facilitating their transition from the laboratory to clinical and commercial use.

常见问题

Q. What are the standard synthetic routes for 5-methylthiazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-haloketones or α-haloacids. For example, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid yields structurally analogous thiazole-carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometry (1.1 equiv aldehyde) is critical. Alternative methods include using chloroacetic acid and sodium acetate as catalysts under reflux conditions . Yields typically range from 60–85%, depending on substituent electronic effects.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid group (δ 170–175 ppm for carbonyl carbon) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point : Reported mp for analogous compounds (e.g., 4-methyl-5-thiazolecarboxylic acid) is 287°C, serving as a benchmark .

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH > 8). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Introduce substituents at the 4- or 5-positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, attaching phenyl or pyridyl groups (as in 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid) improves antimicrobial activity . Screen derivatives using in vitro assays (e.g., MIC against S. aureus) and correlate with computational QSAR models .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent antimicrobial activity ). Standardize protocols:

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to identify binding poses in target enzymes (e.g., COX-2 or HDACs). Use DFT calculations (Gaussian 09) to optimize geometries and predict electrostatic potential maps for pharmacophore modeling . Validate predictions with enzymatic inhibition assays (IC) and crystallography (if available).

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and prone to decarboxylation at elevated temperatures. Store desiccated at –20°C in amber vials. Monitor stability via periodic HPLC analysis; degradation products include 5-methylthiazole (loss of CO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。